2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol
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Overview
Description
“2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol” is a chemical compound that belongs to the class of arylaminoethanols. It has a CAS Number of 330177-51-0 and a molecular weight of 280.33 . The IUPAC name for this compound is 2-[5-(3-methyl-1-piperazinyl)-2-nitroanilino]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Sulfonylcarbamimidic Azides from Sulfonyl Chlorides
This study discusses the treatment of o-nitrobenzenesulfonyl chloride with aminotetrazole, resulting in sulfonylcarbamimidic azides. These compounds, through further reactions, can yield a variety of products, demonstrating the versatility of nitrophenyl compounds in synthesizing heterocyclic and sulfonamide derivatives (PeetNorton et al., 1987).
Heterocyclization Reactions of Nitrophenyl Oxirane Amino Derivatives
Investigating the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles, showcasing the potential of nitrophenyl derivatives in creating complex cyclic structures (Palchikov, 2015).
Solid-Solid Phase Transformation Investigations
The study on solid-solid transformation of a related methyl-nitrophenylamino thiophenecarbonitrile compound sheds light on crystallographic transformations and the factors influencing them, highlighting the importance of physical form in the stability and properties of chemical compounds (Li et al., 2007).
Novel Asymmetric Di-Ni(II) Systems
Research into asymmetric phenol-based dinucleating ligands, including those with piperazine structures, reveals insights into the synthesis and characterization of nickel(II) complexes with potential applications in catalysis and enzymatic mimicry (Ren et al., 2011).
Acentric Materials from Aminopyridines
The co-crystallization of nitrophenol with aminopyridines to produce acentric materials highlights the role of nitrophenyl derivatives in the development of non-linear optical materials and the study of their crystallography and bonding patterns (Draguta et al., 2013).
Synthesis of New Amides in the N-Methylpiperazine Series
A synthesis study focusing on new carboxylic acid amides containing an N-methylpiperazine fragment demonstrates the chemical versatility of nitrophenyl and piperazine derivatives in medicinal chemistry, particularly in the synthesis of potential pharmaceutical compounds (Koroleva et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKATNRNJGJLAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386589 |
Source
|
Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330177-51-0 |
Source
|
Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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